molecular formula C10H15N B15089550 (1r)-1-(3-Ethylphenyl)ethylamine

(1r)-1-(3-Ethylphenyl)ethylamine

Cat. No.: B15089550
M. Wt: 149.23 g/mol
InChI Key: IFWVDEPQWPSUSL-MRVPVSSYSA-N
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Description

(1R)-1-(3-Ethylphenyl)ethylamine is a chiral amine featuring an ethyl substituent at the meta-position of the phenyl ring attached to the ethylamine backbone. The ethyl group at the 3-position introduces moderate steric bulk and electron-donating effects, distinguishing it from derivatives with electron-withdrawing (e.g., trifluoromethyl, chloro) or bulky aromatic (e.g., naphthyl) substituents .

Properties

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

(1R)-1-(3-ethylphenyl)ethanamine

InChI

InChI=1S/C10H15N/c1-3-9-5-4-6-10(7-9)8(2)11/h4-8H,3,11H2,1-2H3/t8-/m1/s1

InChI Key

IFWVDEPQWPSUSL-MRVPVSSYSA-N

Isomeric SMILES

CCC1=CC(=CC=C1)[C@@H](C)N

Canonical SMILES

CCC1=CC(=CC=C1)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r)-1-(3-Ethylphenyl)ethylamine can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of the corresponding ketone using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

In industrial settings, the production of (1r)-1-(3-Ethylphenyl)ethylamine often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient conversion of starting materials to the desired amine product.

Chemical Reactions Analysis

Types of Reactions

(1r)-1-(3-Ethylphenyl)ethylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(1r)-1-(3-Ethylphenyl)ethylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1r)-1-(3-Ethylphenyl)ethylamine involves its interaction with various molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity and stability.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural features, molecular weights, and electronic effects of (1R)-1-(3-Ethylphenyl)ethylamine and its analogs:

Compound Name Substituent Molecular Weight Electronic Effect Key Applications
(1R)-1-(3-Ethylphenyl)ethylamine 3-Ethylphenyl ~149.24* Electron-donating Hypothetical: Catalysis, resolution
(1R)-1-(1-Naphthyl)ethylamine 1-Naphthyl 171.24 Steric bulk β-lactam synthesis, chiral auxiliary
(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine 3,5-bis(CF₃)phenyl 287.20 Strong electron-withdrawing Catalysis, fluorinated APIs
(R)-1-(3-Chlorophenyl)ethylamine 3-Chlorophenyl 155.63 Moderate electron-withdrawing Pharmaceutical intermediates
(R)-2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethylamine 3-CF₃phenyl 256.12 Strong electron-withdrawing Specialty synthesis

*Calculated based on formula C₁₀H₁₅N.

Key Observations :

  • Steric Effects : Naphthyl-substituted amines (e.g., 1-naphthyl) impose significant steric hindrance, which can reduce reaction selectivity compared to phenyl or ethylphenyl analogs .
  • Electronic Effects : Trifluoromethyl groups enhance solubility in polar organic solvents and stabilize intermediates via electron withdrawal, contrasting with the electron-donating ethyl group .

Biological Activity

(1R)-1-(3-Ethylphenyl)ethylamine, a chiral amine, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is structurally characterized by an ethyl group attached to the phenyl ring, which influences its interactions with biological systems. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

The biological activity of (1R)-1-(3-Ethylphenyl)ethylamine is primarily attributed to its ability to interact with various biomolecules. Key points include:

  • Hydrogen Bonding : The amine group can form hydrogen bonds with biological molecules, altering their structural conformation and function.
  • Aromatic Interactions : The phenyl ring engages in π-π interactions with aromatic residues in proteins, potentially affecting their activity and stability.
  • Biochemical Pathways : The compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation and other physiological processes.

Pharmacological Properties

Research indicates that (1R)-1-(3-Ethylphenyl)ethylamine exhibits several pharmacological properties:

  • Antidepressant Effects : Similar compounds have shown significant effects on neurotransmitter systems associated with mood disorders.
  • Potential Therapeutic Applications : Investigated for its role as a precursor in synthesizing pharmaceutical compounds targeting various conditions.

Comparative Analysis

To better understand the unique properties of (1R)-1-(3-Ethylphenyl)ethylamine, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsNotable Activity
(1R)-1-(3-Methylphenyl)ethylamineMethyl group on phenylModerate antidepressant effects
(1R)-1-(4-Ethylphenyl)ethylamineEthyl group on para positionEnhanced serotonin receptor affinity
(1R)-1-(3-Propylphenyl)ethylaminePropyl group on phenylVaried interaction profiles

This table highlights how variations in substituents can influence the biological activity of related compounds.

In Vitro Studies

Recent studies have explored the in vitro effects of (1R)-1-(3-Ethylphenyl)ethylamine on various cell lines. For instance:

  • Cell Proliferation : Research demonstrated that the compound exhibits antiproliferative activity against human cancer cell lines, suggesting potential applications in oncology .
  • Neurotransmitter Interaction : Binding affinity studies revealed that this compound interacts effectively with serotonin receptors, indicating its potential as an antidepressant .

Synthesis and Applications

The synthesis of (1R)-1-(3-Ethylphenyl)ethylamine involves several steps that require precise control over reaction conditions to achieve high yields and purity. It serves as a valuable building block in organic synthesis and has applications in developing specialty chemicals used in various industries.

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